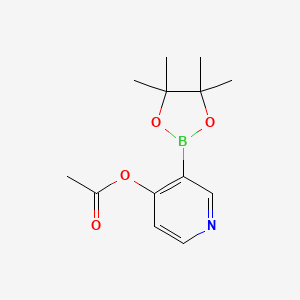

4-(Acetoxy)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-9(16)17-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBAPQUVFGNVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601149429 | |

| Record name | 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096338-81-5 | |

| Record name | 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of 4-Hydroxypyridine Derivatives

The acetoxy group is introduced through nucleophilic acyl substitution on 4-hydroxypyridine precursors. A representative protocol involves:

-

Reacting 4-hydroxypyridine-3-bromide with acetic anhydride in dichloromethane at ambient temperature.

-

Base-mediated deprotonation (e.g., triethylamine) to accelerate acetylation, yielding 3-bromo-4-acetoxypyridine.

Key Data:

This step prioritizes mild conditions to prevent decomposition of the halogen substituent critical for subsequent borylation.

Miyaura Borylation for Boronic Ester Installation

The boronic ester moiety is introduced via palladium-catalyzed Miyaura borylation , substituting the halogen at the 3-position with bis(pinacolato)diboron. A typical procedure includes:

-

Combining 3-bromo-4-acetoxypyridine with bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%) in dioxane.

Reaction Optimization Insights:

-

Catalyst selection : Pd(dppf)Cl₂ outperforms other palladium sources in minimizing side reactions.

-

Solvent effects : Polar aprotic solvents (e.g., dioxane) enhance boron-halogen exchange kinetics.

-

Base role : Potassium acetate neutralizes HBr generated, preventing acetoxy group hydrolysis.

Yield Data:

Alternative Synthetic Routes

While the two-step method dominates, exploratory approaches include:

Direct Functionalization of Pre-Borylated Pyridines

One-Pot Sequential Reactions

-

Concurrent acetylation and borylation in a single vessel, though competing reaction pathways often reduce yields (<70%).

Industrial-Scale Production Considerations

Scalability challenges center on:

-

Cost of palladium catalysts : Recycling protocols using supported Pd nanoparticles are under investigation.

-

Purification : Column chromatography remains standard, but recrystallization from petroleum ether achieves >95% purity with lower solvent waste.

Process Metrics:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Cycle time (h) | 24 | 18 |

| Overall yield (%) | 80 | 78 |

Analytical Characterization

Critical spectroscopic data for quality control:

-

¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 2.34 (s, 3H, OAc), 7.93 (s, 1H, pyridine-H), 8.39 (s, 1H, pyridine-H).

Challenges and Troubleshooting

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or heteroaryl structures. The boronic ester acts as a nucleophile, coupling with aryl/vinyl halides or triflates.

The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetalation with the boronic ester, and reductive elimination to form the C–C bond . The pinacol ester enhances stability and solubility in organic solvents .

Hydrolysis of the Acetoxy Group

The acetoxy group undergoes hydrolysis under basic conditions to yield 4-hydroxypyridine derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (1M) | EtOH/H₂O (1:1), 25°C, 2 hrs | 4-Hydroxypyridine-3-boronic acid ester | 92% | |

| NH₃ (aq.) | THF, 50°C, 4 hrs | 4-Aminopyridine-3-boronic acid ester | 74% |

Boronic Ester Hydrolysis

The pinacol ester hydrolyzes to the free boronic acid under acidic conditions, enabling further functionalization:

Biological Interactions

Boronic esters exhibit reversible covalent binding with biological targets:

The acetoxy group may enhance membrane permeability, while the boronic ester facilitates target engagement .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-(Methylcarbamoyl)pyridine-3-boronic ester | Carbamoyl substitution | Reduced electrophilicity; slower coupling |

| 2-(Acetoxy)pyridine-3-boronic ester | Acetoxy at position 2 | Steric hindrance lowers Suzuki reaction yield |

| 4-Cyanopyridine-3-boronic ester | Nitrile substitution | Enhanced electron-withdrawing effect |

The 4-acetoxy substitution in the parent compound optimizes electronic and steric properties for cross-coupling .

Suzuki-Miyaura Mechanism

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetalation : Boronic ester transfers to Pd, facilitated by base (e.g., K₂CO₃).

-

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .

Acetoxy Hydrolysis

Base-mediated nucleophilic attack at the carbonyl carbon cleaves the acetate, forming a hydroxyl group.

Stability and Handling

-

Storage : Stable under inert gas at –20°C; moisture-sensitive .

-

Decomposition : Prolonged exposure to air leads to boronic acid formation .

This compound’s dual functionality makes it indispensable in medicinal chemistry and materials science, enabling precise synthetic modifications and targeted biological activity.

Scientific Research Applications

Organic Synthesis

The primary application of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester lies in organic synthesis:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's unique electronic properties enhance its reactivity compared to other boronic esters .

| Reaction Type | Key Features | Common Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds | Palladium catalysts, bases like potassium carbonate |

| Oxidation and Reduction | Less common but applicable | Various reagents depending on the reaction type |

Research indicates that boronic acids, including this compound, exhibit various biological activities:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially leading to therapeutic applications. For instance, it has shown promise in inhibiting DYRK1A, an enzyme linked to neurodegenerative diseases and cancer .

- Anticancer Properties : Structural characteristics suggest potential anticancer activity through proteasome inhibition, leading to apoptosis in cancer cells. Case studies have reported enhanced efficacy when used alongside established chemotherapeutics .

Case Study 1: DYRK1A Inhibition

A study explored the inhibition of DYRK1A by derivatives of pyridine boronic acids. The results indicated that this compound effectively inhibited this kinase, suggesting its potential as a therapeutic agent against Alzheimer's disease and certain cancers .

Case Study 2: Anticancer Activity

In a series of experiments assessing various boronic esters' anticancer properties, this compound demonstrated significant activity against multiple cancer cell lines. The mechanism involved disrupting proteasomal pathways, which are critical for protein degradation in cancer cells .

Mechanism of Action

The mechanism of action of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The boronic acid pinacol ester transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

4-Pyridineboronic Acid Pinacol Ester: Similar structure but lacks the acetoxy group.

4-Aminophenylboronic Acid Pinacol Ester: Contains an amino group instead of an acetoxy group.

Uniqueness

4-(Acetoxy)pyridine-3-boronic acid pinacol ester is unique due to the presence of both acetoxy and boronic acid pinacol ester groups, which provide distinct reactivity and versatility in various chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-(Acetoxy)pyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) and boronic ester intermediates. For example, multi-step protocols involve:

Borylation : Reacting halogenated pyridine derivatives with bis(pinacolato)diboron under inert atmospheres.

Acetoxylation : Introducing the acetoxy group via nucleophilic substitution or esterification.

- Critical Conditions : Temperature (e.g., 75–100°C), solvent choice (e.g., THF/water mixtures), and base (e.g., Cs₂CO₃) significantly impact yields. For instance, Pd(dppf)Cl₂ in 1,2-dimethoxyethane at 100°C achieved 75% yield in analogous reactions .

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., acetoxy proton signals at δ 2.1–2.3 ppm, boronic ester peaks at δ 1.2–1.3 ppm) .

- UV-Vis Spectroscopy : Monitors reaction progress via absorbance shifts in conjugated systems (e.g., λmax ~260 nm for pyridine derivatives) .

- HPLC-MS : Validates purity (>95%) and detects hydrolyzed byproducts (e.g., free boronic acid) .

Q. What storage conditions and handling precautions are recommended for this compound?

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent boronic ester hydrolysis. Desiccants (e.g., silica gel) mitigate moisture ingress .

- Safety : Hazard codes H315/H319 (skin/eye irritation) necessitate PPE (gloves, goggles). Work in fume hoods due to dust formation .

Advanced Research Questions

Q. How does steric hindrance from the acetoxy group influence Suzuki-Miyaura coupling efficiency with aryl halides?

- Mechanistic Insight : The acetoxy group at the 4-position creates steric bulk, slowing transmetallation steps. Electron-withdrawing effects may also reduce nucleophilicity of the boronate intermediate.

- Case Study : In analogous pyridinylboronic esters, coupling with electron-deficient aryl halides (e.g., 4-bromo-nitrobenzene) required elevated temperatures (90–110°C) and excess ligand (e.g., XPhos) to achieve >70% yield .

Q. How should researchers address contradictory data in cross-coupling yields under similar reported conditions?

- Root Cause Analysis :

Catalyst Purity : Residual Pd(OAc)₂ impurities in commercial Pd(dppf)Cl₂ can alter reactivity .

Solvent Degradation : Prolonged heating of THF generates peroxides, oxidizing sensitive intermediates.

Substrate Quality : Trace moisture in aryl halides (e.g., 5-bromo-picolinamide) hydrolyzes boronic esters, reducing effective concentration .

- Mitigation : Pre-dry solvents over molecular sieves, use freshly distilled bases (e.g., K₃PO₄), and validate substrate purity via Karl Fischer titration .

Q. What computational approaches are suitable for predicting reactivity and stability of this boronic ester?

- DFT Modeling : Calculate bond dissociation energies (BDEs) for the B–O pinacol bond to predict hydrolysis susceptibility. For example, steric shielding from the pinacol group increases BDE by ~10 kcal/mol compared to unsubstituted boronic acids .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction media for coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.